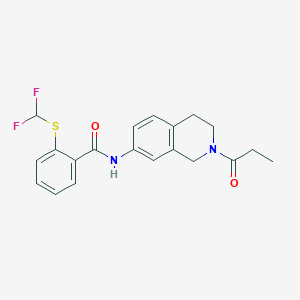

2-((difluoromethyl)thio)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Description

Properties

IUPAC Name |

2-(difluoromethylsulfanyl)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F2N2O2S/c1-2-18(25)24-10-9-13-7-8-15(11-14(13)12-24)23-19(26)16-5-3-4-6-17(16)27-20(21)22/h3-8,11,20H,2,9-10,12H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPSRJOQOHMKIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3SC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((difluoromethyl)thio)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a difluoromethylthio group and a tetrahydroisoquinoline moiety, which are significant for its biological interactions.

Inhibition of Enzymatic Activity

Research indicates that compounds with similar structural motifs can act as inhibitors of specific enzymes. For instance, derivatives of tetrahydroisoquinoline have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer pathways. The anti-inflammatory properties observed in related compounds suggest that this compound may exhibit similar effects by modulating COX activity .

In Vitro Studies

In vitro assays have been pivotal in evaluating the biological activity of this compound. These studies typically involve:

- Cell Viability Assays : Assessing the cytotoxic effects on cancer cell lines.

- Enzyme Inhibition Assays : Measuring the inhibition of COX enzymes or other relevant targets.

Table 1: Summary of Biological Assays

| Assay Type | Target Cell Lines | IC50 (μM) | Notes |

|---|---|---|---|

| Cell Viability | A549 | 6.75 ± 0.19 | Significant cytotoxicity observed |

| HCC827 | 5.13 ± 0.97 | Comparable to standard chemotherapeutics | |

| COX Inhibition | COX-1/COX-2 | Selective | Potential for anti-inflammatory effects |

Case Studies

While specific case studies on this compound are scarce, related compounds have been evaluated in clinical settings for their therapeutic potential. For instance:

- Study on Tetrahydroisoquinoline Derivatives : A cohort study indicated that certain derivatives exhibited promising results in reducing tumor size in preclinical models while maintaining a favorable safety profile .

Conclusion and Future Directions

The biological activity of this compound suggests a multifaceted mechanism involving enzyme inhibition and potential antitumor effects. Further research is warranted to elucidate its precise mechanisms and therapeutic applications.

Future studies should focus on:

- Detailed Mechanistic Studies : To confirm the specific pathways affected by this compound.

- In Vivo Models : To assess efficacy and safety profiles in preclinical models.

- Clinical Trials : Evaluating its potential as a novel therapeutic agent in oncology and inflammatory diseases.

Scientific Research Applications

-

Anticancer Potential :

- Studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, tetrahydroisoquinolines have been linked to apoptosis induction in cancer cells, suggesting that the target compound may exhibit similar effects. Research shows that modifications in the benzamide structure can enhance cytotoxicity against different cancer cell lines .

- Neuroprotective Effects :

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

| Activity Type | Reference | Observations |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotection | Inhibits neurodegeneration | |

| Antimicrobial | Exhibits antimicrobial properties |

Case Studies

- Anticancer Efficacy :

- Neuroprotection :

- Antimicrobial Properties :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzamide Family

A. Benzo[d]oxazole Derivatives () Compounds such as N-(Tert-butyl)-4–(2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamido)benzamide (12e) feature a thioacetamido linker (-S-CH₂-CO-NH-) and benzo[d]oxazole substituents. Unlike the target compound, these lack the difluoromethylthio group and tetrahydroisoquinoline scaffold.

- Biological Activity : 12e exhibited IC₅₀ values of 8.2 μM against HepG2 cells, modulating BAX/Bcl-2 ratios and caspase-3 activation .

- Key Differences: The target compound’s -S-CF₂H group may enhance oxidative stability and bioavailability compared to 12e’s thioacetamido linker. The tetrahydroisoquinoline moiety could provide stronger receptor affinity due to its rigidity .

B. 1,2,4-Triazole Derivatives () Compounds like (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones incorporate triazole-thione cores and sulfonyl groups.

- Structural Contrast: The target compound lacks the triazole ring but shares a benzamide backbone.

C. Isoxazole/Thiazole Methylthio Derivatives (–6) Examples include 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]-benzamide, which feature isoxazole/thiazole-methylthio groups.

- The tetrahydroisoquinoline moiety offers a bulkier, more rigid structure compared to pyrimidinylaminoethyl groups, influencing steric interactions .

Tetrahydroisoquinoline-Based Analogues (–8)

A. 3,4-Dimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide ()

- Substituent Comparison : The 3,4-dimethoxybenzamide core contrasts with the target’s 2-(difluoromethylthio)benzamide . Methoxy groups enhance solubility but may reduce metabolic stability compared to the fluorinated thioether .

B. 4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide ()

- Structural Divergence : The tert-butyl group and isobutyryl substituent differ from the target’s difluoromethylthio and propionyl groups. The tert-butyl group increases hydrophobicity but lacks the electron-withdrawing effects of fluorine .

Pharmacokinetic and Toxicity Profiles

- Cytotoxicity : While ’s compounds show apoptosis induction in HepG2 cells (IC₅₀ ~8–12 μM), the target compound’s fluorinated groups may enhance potency or alter selectivity .

- Solubility: The tetrahydroisoquinoline scaffold may reduce aqueous solubility compared to simpler benzamides (e.g., ’s triazoles), necessitating formulation optimization .

Research Implications

The target compound’s difluoromethylthio and tetrahydroisoquinoline groups position it as a novel candidate for oncology or neurology research. Comparative studies with ’s apoptosis-inducing benzoxazoles and –6’s methylthio derivatives are critical to elucidate structure-activity relationships. Future work should prioritize synthesizing the target compound and evaluating its pharmacokinetic and cytotoxic profiles against benchmark compounds .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-((difluoromethyl)thio)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydroisoquinoline core. For example, the 2-propionyl group is introduced via acylation under controlled pH (e.g., using NaHCO₃ as a buffer) to prevent over-reaction . The difluoromethylthio moiety is added through nucleophilic substitution, requiring anhydrous conditions and catalysts like CuI to enhance yield . Purity optimization involves High Performance Liquid Chromatography (HPLC) for intermediate purification and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity at each step .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : Essential for confirming regioselectivity of substitutions (e.g., distinguishing between C-7 and C-6 positions on the tetrahydroisoquinoline ring) .

- Mass Spectrometry (MS) : Validates molecular weight and detects impurities, particularly for the difluoromethylthio group, which may degrade under acidic conditions .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry when crystallizable derivatives are synthesized .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Methodological Answer : Start with in vitro enzyme inhibition assays (e.g., fluorescence-based or calorimetric methods) targeting kinases or proteases, given structural similarities to known benzamide inhibitors . Use IC₅₀ determination with dose-response curves (0.1–100 µM range) and positive controls (e.g., staurosporine for kinases). Parallel cytotoxicity screening in HEK-293 or HepG2 cells ensures selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?

- Methodological Answer :

- Core Modifications : Systematically vary the tetrahydroisoquinoline substituents (e.g., 2-propionyl vs. acetyl groups) to evaluate impact on target binding. Molecular docking with homology models (e.g., generated via SWISS-MODEL) predicts interactions .

- Side Chain Optimization : Replace the difluoromethylthio group with other electrophilic moieties (e.g., chloro, trifluoromethyl) to assess metabolic stability via liver microsome assays .

- Data Integration : Use Principal Component Analysis (PCA) to correlate structural descriptors (e.g., LogP, polar surface area) with bioactivity data from high-throughput screens .

Q. What experimental strategies resolve contradictions in enzyme inhibition data across different studies?

- Methodological Answer :

- Standardize Assay Conditions : Discrepancies often arise from variations in buffer pH (e.g., Tris-HCl vs. HEPES) or ATP concentrations in kinase assays. Replicate studies under harmonized conditions (e.g., 1 mM ATP, pH 7.4) .

- Orthogonal Validation : Confirm hits using Surface Plasmon Resonance (SPR) to measure binding kinetics independently of enzymatic activity .

- Meta-Analysis : Compare datasets from public repositories (e.g., ChEMBL) to identify outliers and adjust for batch effects .

Q. How should researchers design in vivo studies to evaluate pharmacokinetic (PK) properties while minimizing off-target effects?

- Methodological Answer :

- Dosing Regimen : Use staggered oral and intravenous administration in rodents to calculate bioavailability (F) and clearance (CL) . Include bile-duct cannulated models to assess enterohepatic recirculation of the benzamide moiety.

- Metabolite Profiling : Employ LC-MS/MS to identify phase I/II metabolites, focusing on sulfoxide derivatives from the difluoromethylthio group .

- Toxicogenomics : RNA-seq of liver tissue post-dosing reveals off-target gene expression changes linked to stress pathways (e.g., Nrf2 activation) .

Q. What computational tools are recommended for predicting metabolic liabilities of this compound?

- Methodological Answer :

- Quantum Mechanics (QM) Calculations : Predict sites of oxidative metabolism (e.g., benzylic positions on the tetrahydroisoquinoline ring) using Gaussian09 with B3LYP/6-31G* basis sets .

- Machine Learning Models : Apply ADMET Predictor or StarDrop to estimate clearance rates and prioritize analogs with improved metabolic stability .

Data-Driven Challenges

Q. How can researchers address low reproducibility in biological activity across cell lines?

- Methodological Answer :

- Cell Line Authentication : Use STR profiling to confirm genetic stability and avoid cross-contamination .

- Microenvironment Control : Standardize culture conditions (e.g., hypoxia vs. normoxia) and serum batch effects .

- Mechanistic Deconvolution : CRISPR-Cas9 knockout of suspected off-targets (e.g., cytochrome P450 enzymes) isolates primary vs. secondary effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.